molecular formula C6H4ClFS B3337272 4-Chloro-3-fluorobenzenethiol CAS No. 60811-22-5

4-Chloro-3-fluorobenzenethiol

Cat. No. B3337272
CAS RN: 60811-22-5
M. Wt: 162.61 g/mol
InChI Key: SGUYGLGITHRVBK-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobenzenethiol, also known as 3-chloro-4-fluorophenyl hydrosulfide, is a chemical compound with the molecular formula C6H4ClFS . It has a molecular weight of 162.61 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluorobenzenethiol consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a thiol group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name, 3-chloro-4-fluorophenyl hydrosulfide .


Physical And Chemical Properties Analysis

4-Chloro-3-fluorobenzenethiol is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Gas Chromatography

“4-chloro-3-fluorobenzene-1-thiol” can be used in Gas Chromatography . It has been used in the separation and quantitative analysis of all components in a mixture of benzene, monochlorobenzene, 1-chloro-4-fluorobenzene, 1-chloro-3-fluorobenzene and 1-chloro-2-fluoro-benzene .

Medicine and Liquid Crystal Intermediates

This compound is used as medicine and liquid crystal intermediates . However, the specific applications in these fields are not detailed in the source.

Synthesis of Biologically Active Quinoxalines

“4-chloro-3-fluorobenzene-1-thiol” can be used in the synthesis of biologically active quinoxalines . Quinoxalines are a class of N-heterocyclic compounds that have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

Component in Drugs

Quinoxaline derivatives, which can be synthesized using “4-chloro-3-fluorobenzene-1-thiol”, have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Research in Green Chemistry

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

Thermophysical Property Data Collection

Although not directly mentioned in the source, compounds like “4-chloro-3-fluorobenzene-1-thiol” can be part of a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

Safety and Hazards

4-Chloro-3-fluorobenzenethiol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-3-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUYGLGITHRVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483465
Record name 4-Chloro-3-fluorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorobenzenethiol

CAS RN

60811-22-5
Record name 4-Chloro-3-fluorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-fluorobenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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